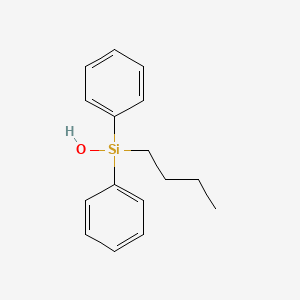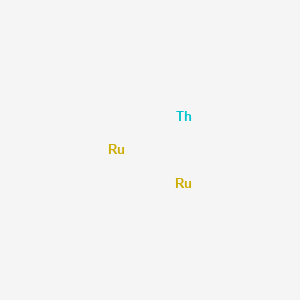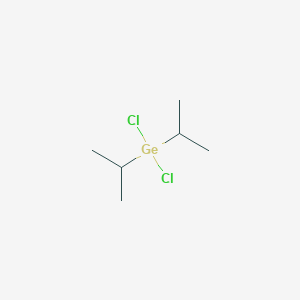
Germane, dichlorobis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, dichlorobis(1-methylethyl)-: is a chemical compound with the molecular formula C6H14Cl2Ge and a molecular weight of 229.72 g/mol It is a germanium-containing compound, characterized by the presence of two chlorine atoms and two isopropyl groups attached to the germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germane, dichlorobis(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl magnesium chloride in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of Germane, dichlorobis(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Germane, dichlorobis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various halogenated germanium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Germane, dichlorobis(1-methylethyl)- is used as a precursor in the synthesis of other germanium-containing compounds. It is also employed in the study of germanium chemistry and its reactivity with different reagents .
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of germanium compounds, including Germane, dichlorobis(1-methylethyl)-. These studies focus on their potential use as therapeutic agents and their interactions with biological systems .
Industry: In the industrial sector, Germane, dichlorobis(1-methylethyl)- is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for applications in advanced electronic devices .
Wirkmechanismus
The mechanism of action of Germane, dichlorobis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of different germanium species. These species can interact with biological molecules, potentially influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
- Germane, dichlorobis(1-methylpropyl)-
- Germane, dichlorobis(1-ethylpropyl)-
- Germane, dichlorobis(1-butylethyl)-
Comparison: Germane, dichlorobis(1-methylethyl)- is unique due to the presence of isopropyl groups, which influence its reactivity and chemical properties.
Eigenschaften
CAS-Nummer |
22998-59-0 |
|---|---|
Molekularformel |
C6H14Cl2Ge |
Molekulargewicht |
229.71 g/mol |
IUPAC-Name |
dichloro-di(propan-2-yl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
PMCPYTOQMYYYBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Ge](C(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



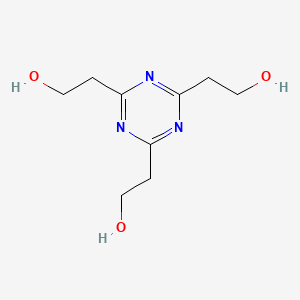
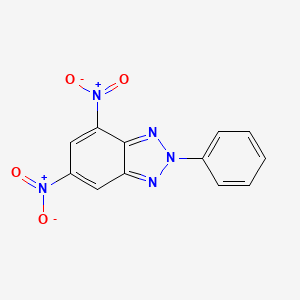
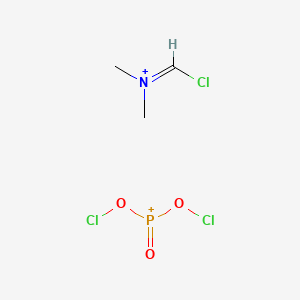

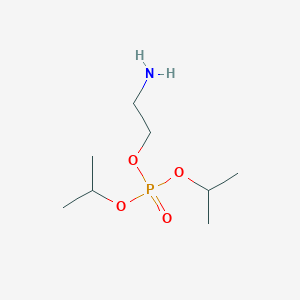
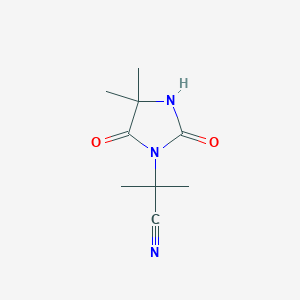
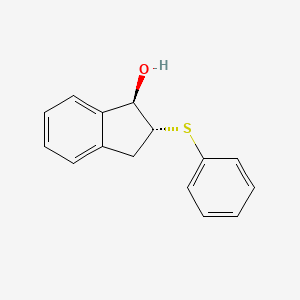


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
